N-phenyl-5-(propan-2-ylthio)-1,3,4-thiadiazol-2-amine
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Overview
Description
N-phenyl-5-(propan-2-ylthio)-1,3,4-thiadiazol-2-amine is an aryl sulfide.
Scientific Research Applications
Synthetic Methodologies and Structural Insights
Research on compounds related to N-phenyl-5-(propan-2-ylthio)-1,3,4-thiadiazol-2-amine has involved synthetic methodologies that yield various derivatives through cyclization and condensation reactions. For example, the synthesis of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and related compounds was achieved via manganese(II) catalyzed reactions, leading to structures stabilized by hydrogen bonding and crystallizing in monoclinic systems. These compounds were characterized using spectral, X-ray, and DFT studies, providing insights into their stable molecular geometries and electronic transitions (Dani et al., 2013).
Complex Formation and Characterization
Novel metal complexes with 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine as a ligand were synthesized and characterized. These complexes, involving metals like Cr(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), were analyzed through various spectroscopic techniques and elemental analysis, offering a detailed understanding of their structure and properties (Al-Amiery et al., 2009).
Biological and Chemical Activities
Antimicrobial and Antifungal Screening
Compounds derived from N-phenyl-5-(propan-2-ylthio)-1,3,4-thiadiazol-2-amine have been evaluated for antimicrobial and antifungal activities. For instance, the synthesis of some novel 1,3,4-thiadiazole derivatives followed by their screening for antimicrobial, antifungal, and anthelmintic activity provided valuable data on their potential as bioactive agents. The synthesized molecules were assessed both quantitatively and qualitatively against various microorganisms, showing significant activities (Bhinge et al., 2015).
Herbicidal and Antifungal Properties
The herbicidal and antifungal activities of certain derivatives have been investigated, revealing that some compounds exhibit moderate to strong herbicidal symptoms and possess broad-spectrum antifungal activity. This suggests their potential application in agricultural settings for the control of weeds and fungal pathogens (Hu et al., 2014).
Anticancer Potential
Derivatives of N-phenyl-5-(propan-2-ylthio)-1,3,4-thiadiazol-2-amine have also been explored for their anticancer activity. Schiff bases containing the 1,3,4-thiadiazole moiety were synthesized and evaluated for their efficacy against Ehrlich’s Ascites carcinoma cells in mice, demonstrating significant anticancer potential and highlighting the possibility of developing these compounds into anticancer agents (Naskar et al., 2015).
properties
Product Name |
N-phenyl-5-(propan-2-ylthio)-1,3,4-thiadiazol-2-amine |
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Molecular Formula |
C11H13N3S2 |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
N-phenyl-5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3S2/c1-8(2)15-11-14-13-10(16-11)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13) |
InChI Key |
AVTAZXQGCNSUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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